![molecular formula C14H15FN2OS B14738558 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine CAS No. 5273-55-2](/img/structure/B14738558.png)
3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the fluorobenzyl and propoxy groups in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and thiol derivatives.
Attachment of the Propoxy Group: The propoxy group can be attached through etherification reactions using propyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.
Substitution: The fluorobenzyl and propoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the propoxy group can influence the compound’s solubility and bioavailability. The sulfanyl group can participate in redox reactions, potentially affecting the compound’s activity.
類似化合物との比較
Similar Compounds
- 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is unique due to the specific combination of the fluorobenzyl, sulfanyl, and propoxy groups attached to the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
5273-55-2 |
|---|---|
分子式 |
C14H15FN2OS |
分子量 |
278.35 g/mol |
IUPAC名 |
3-[(3-fluorophenyl)methylsulfanyl]-6-propoxypyridazine |
InChI |
InChI=1S/C14H15FN2OS/c1-2-8-18-13-6-7-14(17-16-13)19-10-11-4-3-5-12(15)9-11/h3-7,9H,2,8,10H2,1H3 |
InChIキー |
ZXUGIWMSKWZTSP-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


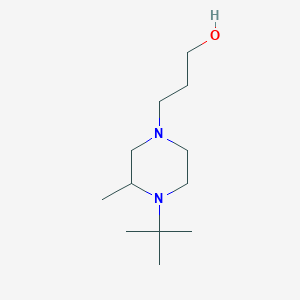
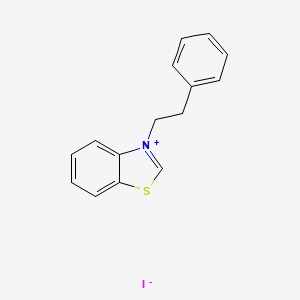
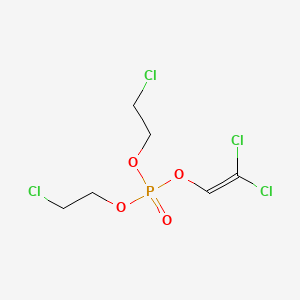
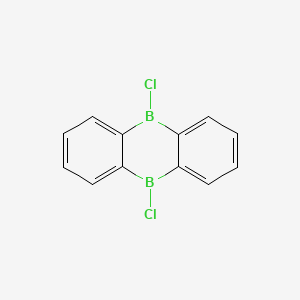
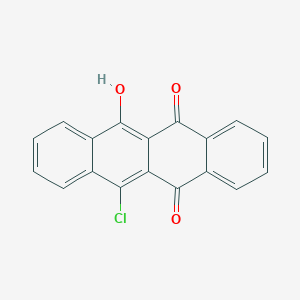

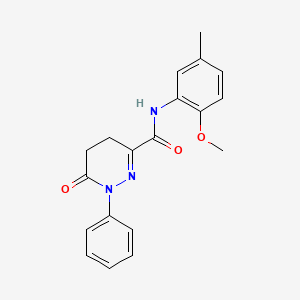
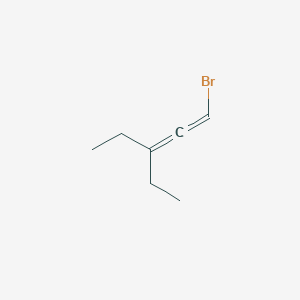
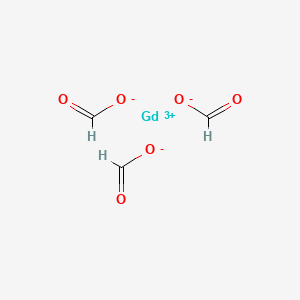


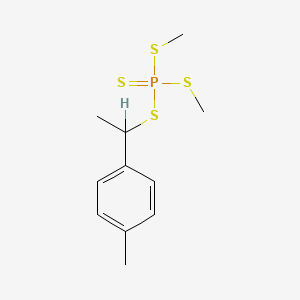
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

